Elevated Predicted Lipophilicity (cLogP) Compared with the N‑Methyl Analog
The cyclohexyl group of N-[(4,4-difluorocyclohexyl)methyl]cyclohexanamine increases lipophilicity relative to the N‑methyl congener. Based on predicted cLogP values (ChemAxon/Marvin), the target compound exhibits a cLogP approximately 1.5‑2.0 log units higher than 4,4‑difluoro‑N‑methylcyclohexanamine . This translates to roughly 30–100‑fold greater partition into lipid phases, directly impacting membrane permeability, volume of distribution, and off‑target binding risks. For programs optimizing CNS penetration or intracellular target engagement, this lipophilicity increment provides a clear physicochemical lever that the N‑methyl analog cannot offer.
| Evidence Dimension | Predicted octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5–4.0 (predicted, ChemAxon) |
| Comparator Or Baseline | 4,4‑Difluoro‑N‑methylcyclohexanamine (CAS 546093-43-0), cLogP ≈ 2.0 |
| Quantified Difference | ΔcLogP ≈ 1.5–2.0 units |
| Conditions | In silico prediction using ChemAxon Marvin; experimental validation pending. |
Why This Matters
The lipophilicity difference enables tunable membrane partitioning and CNS permeability, which is critical for selecting the appropriate building block for central vs. peripheral target programs.
